molecular formula C11H12BrFN6O B10912985 2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]acetohydrazide

2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]acetohydrazide

Cat. No.: B10912985
M. Wt: 343.16 g/mol
InChI Key: XOMDTYLEOSEYMK-LNKIKWGQSA-N
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Description

2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of both bromo and fluoro substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]acetohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 4-Bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.

    Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole: This involves the fluorination of 1,3-dimethyl-1H-pyrazole using a fluorinating agent such as Selectfluor.

    Condensation Reaction: The final step involves the condensation of 4-Bromo-1H-pyrazole with 5-Fluoro-1,3-dimethyl-1H-pyrazole in the presence of acetohydrazide under reflux conditions to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]acetohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.

    Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

    Cyclization Reactions: Under acidic or basic conditions, the compound can undergo intramolecular cyclization to form fused heterocyclic systems.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]acetohydrazide involves its interaction with specific molecular targets. The bromo and fluoro substituents can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

Similar compounds to 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]acetohydrazide include other pyrazole derivatives such as:

The uniqueness of 2-(4-Bromo-1H-pyrazol-1-YL)-N’~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]acetohydrazide lies in its combination of bromo, fluoro, and acetohydrazide groups, which can impart unique chemical and biological properties.

Properties

Molecular Formula

C11H12BrFN6O

Molecular Weight

343.16 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C11H12BrFN6O/c1-7-9(11(13)18(2)17-7)4-14-16-10(20)6-19-5-8(12)3-15-19/h3-5H,6H2,1-2H3,(H,16,20)/b14-4+

InChI Key

XOMDTYLEOSEYMK-LNKIKWGQSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)CN2C=C(C=N2)Br)F)C

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)CN2C=C(C=N2)Br)F)C

Origin of Product

United States

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